

Application Notes and Protocols for the Sensitive Electrochemical Detection of Tartrazine

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Compound of Interest

Compound Name: Tartrazine

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These application notes provide a detailed overview and experimental protocols for the sensitive and selective electrochemical detection of **Tartrazine** (E102), a synthetic yellow azo dye commonly used in food, beverages, and pharmaceuticals. The described methods leverage nanomaterial-modified electrodes to enhance analytical performance, offering rapid and cost-effective alternatives to traditional chromatographic techniques.

Introduction

The monitoring of **Tartrazine** levels in commercial products is crucial due to its potential to induce allergic reactions and hyperactivity in sensitive individuals. Electrochemical sensors have emerged as a powerful tool for this purpose, providing high sensitivity, selectivity, and rapid analysis. This document outlines the fabrication and application of four distinct electrochemical sensors for **Tartrazine** detection, each employing a unique modification strategy to achieve low detection limits and a wide linear range.

Data Presentation: Performance of Electrochemical Sensors for Tartrazine Detection

The following table summarizes the analytical performance of the four electrochemical sensors detailed in these application notes.

Sensor Modification	Electrode Type	Detection Method	Linear Range (μM)	Limit of Detection (LOD) (nM)	Reference
AuNPs/rGO/AEP	Screen-Printed Electrode (SPE)	Differential Pulse Voltammetry (DPV)	0.004 - 2	3	
TiO ₂ -ErGO	Glassy Carbon Electrode (GCE)	Second-Order Derivative Linear Scan Voltammetry (SDLSV)	0.02 - 20	8	[1]
H ₂ N-MIL-101(Cr)	Carbon Paste Electrode (CPE)	Differential Pulse Voltammetry (DPV)	0.004 - 0.1	1.77	
MIPDA/PtCo-GO	Glassy Carbon Electrode (GCE)	Differential Pulse Voltammetry (DPV)	0.003 - 0.18 & 0.18 - 3.95	1.1	[2]

Experimental Protocols

Protocol 1: Fabrication of AuNPs/rGO/AEP Modified Screen-Printed Electrode (SPE)

This protocol describes the preparation of a novel bionanocomposite-modified screen-printed electrode for the detection of **Tartrazine**.

1. Materials and Reagents:

- Propolis
- Acetone

- Graphene Oxide (GO)
- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Sodium borohydride (NaBH_4)
- Phosphate buffer solution (PBS)
- **Tartrazine** standard
- Screen-Printed Electrodes (SPEs)

2. Preparation of Acetone-Extracted Propolis (AEP):

- Add 100 g of raw propolis to 500 ml of acetone.
- Stir the mixture for 48 hours at room temperature until the propolis is completely dissolved.
- Filter the solution through filter paper to remove any insoluble residues.
- Store the resulting AEP extract at 4°C.

3. Synthesis of Gold Nanoparticle-Modified Reduced Graphene Oxide (AuNPs/rGO):

- Prepare graphite oxide using a modified Hummer's method.
- Exfoliate graphite oxide into graphene oxide (GO) by ultrasonication in deionized water for 2 hours.
- To a 5 mg/mL GO dispersion, add a solution of 1% HAuCl_4 and sonicate for 1 hour to ensure a homogenous mixture.
- Reduce both the GO and the gold precursor simultaneously by the dropwise addition of NaBH_4 solution under constant stirring.
- The color of the solution will change from brownish-yellow to black, indicating the formation of AuNPs/rGO.

- Centrifuge and wash the composite with deionized water and ethanol to remove any unreacted reagents.
- Resuspend the AuNPs/rGO nanocomposite in a known volume of deionized water.

4. Electrode Modification:

- Take a bare screen-printed electrode and clean its surface.
- Drop-cast a small volume (typically 5 μL) of the AuNPs/rGO suspension onto the working area of the SPE.
- Allow the solvent to evaporate at room temperature.
- Subsequently, drop-cast 5 μL of the AEP solution onto the AuNPs/rGO modified surface.
- Let the electrode dry completely before use.

5. Electrochemical Detection of **Tartrazine**:

- Prepare different concentrations of **Tartrazine** in a suitable electrolyte, such as 0.1 M PBS.
- Perform differential pulse voltammetry (DPV) measurements using the modified SPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
- Record the DPVs in a potential window that covers the oxidation peak of **Tartrazine** (e.g., +0.6 V to +1.2 V).
- The DPV parameters should be optimized, but typical values are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
- Plot the peak current against the **Tartrazine** concentration to obtain the calibration curve.

Protocol 2: Preparation of TiO_2 –ErGO Composite Modified Glassy Carbon Electrode (GCE)

This protocol details the fabrication of a TiO₂-electrochemically reduced graphene oxide composite modified GCE for sensitive **Tartrazine** detection.[1]

1. Materials and Reagents:

- Titanium(IV) sulfate (Ti(SO₄)₂)
- Graphene Oxide (GO)
- Phosphate buffer solution (PBS)
- **Tartrazine** standard
- Glassy Carbon Electrode (GCE)
- Alumina slurry (0.3 and 0.05 μm)

2. Synthesis of TiO₂ Nanoparticles:

- Dissolve Ti(SO₄)₂ in deionized water with stirring.
- Transfer the solution to a Teflon-lined autoclave and heat at 200°C for 4 hours.
- After cooling, centrifuge the product and wash it with deionized water and ethanol.
- Dry the resulting TiO₂ nanoparticles in a vacuum oven.

3. Preparation of TiO₂–GO Composite:

- Disperse the synthesized TiO₂ nanoparticles in a GO aqueous solution.
- Sonicate the mixture for 2 hours to obtain a homogenous TiO₂–GO composite suspension.

4. Electrode Modification:

- Polish a bare GCE with 0.3 μm and 0.05 μm alumina slurry, followed by sonication in ethanol and deionized water.
- Drop-cast 5 μL of the TiO₂–GO composite suspension onto the clean GCE surface.

- Allow the electrode to dry at room temperature.
- Electrochemically reduce the GO on the electrode surface by cyclic voltammetry in a deaerated PBS solution (e.g., scanning from 0 V to -1.5 V for several cycles). This results in the TiO₂-ErGO/GCE.

5. Electrochemical Detection of **Tartrazine**:

- The electrochemical detection is performed using second-order derivative linear scan voltammetry (SDLSV) in PBS (optimal pH is around 3.7).^[1]
- An accumulation step at an open circuit or a specific potential for a defined time (e.g., 180 s) can be employed to enhance sensitivity.
- Record the voltammograms in the desired potential range.
- The peak current in the second-order derivative voltammogram is proportional to the **Tartrazine** concentration.

Protocol 3: Fabrication of Aminated MIL-101(Cr) Modified Carbon Paste Electrode (CPE)

This protocol outlines the use of an aminated metal-organic framework (MOF) for the modification of a carbon paste electrode for **Tartrazine** sensing.

1. Materials and Reagents:

- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
- Terephthalic acid (H₂BDC)
- 2-Aminoterephthalic acid
- Graphite powder
- Mineral oil
- Britton-Robinson buffer

- **Tartrazine** standard

2. Synthesis of H₂N-MIL-101(Cr):

- Dissolve Cr(NO₃)₃·9H₂O and a mixture of terephthalic acid and 2-aminoterephthalic acid in deionized water.
- Transfer the solution to a Teflon-lined autoclave and heat at 220°C for 8 hours.
- After cooling, filter the green solid product.
- Purify the product by washing with hot DMF and hot ethanol to remove unreacted precursors.
- Dry the final H₂N-MIL-101(Cr) powder.

3. Preparation of the Modified Carbon Paste Electrode:

- Thoroughly mix a specific amount of the synthesized H₂N-MIL-101(Cr) (e.g., 2 mg) with graphite powder (e.g., 48 mg).
- Add a few drops of mineral oil as a binder and mix until a homogenous paste is formed.
- Pack the paste into the cavity of a CPE holder and smooth the surface.

4. Electrochemical Detection of **Tartrazine**:

- Perform DPV measurements in Britton-Robinson buffer (optimal pH is 2).
- Apply an accumulation step (e.g., at open circuit potential for 180 s) with stirring to preconcentrate **Tartrazine** on the electrode surface.
- Record the DPVs from approximately +0.7 V to +1.2 V.
- Construct a calibration curve by plotting the anodic peak current against the **Tartrazine** concentration.

Protocol 4: Preparation of a Molecularly Imprinted Polydopamine-Coated PtCo Nanoalloy on Graphene Oxide (MIPDA/PtCo-GO) Modified GCE

This protocol describes a highly selective sensor based on molecular imprinting technology.^[2]

1. Materials and Reagents:

- Graphene Oxide (GO)
- Chloroplatinic acid (H_2PtCl_6)
- Cobalt(II) chloride (CoCl_2)
- Dopamine hydrochloride
- **Tartrazine**
- Ammonia solution
- Ethanol
- Glassy Carbon Electrode (GCE)

2. Synthesis of PtCo-GO Nanocomposite:

- Disperse GO in deionized water.
- Add aqueous solutions of H_2PtCl_6 and CoCl_2 .
- Reduce the metal precursors in situ on the GO surface using a suitable reducing agent (e.g., NaBH_4) to form the PtCo-GO nanocomposite.
- Wash and collect the product by centrifugation.

3. Fabrication of the MIPDA/PtCo-GO Modified GCE:

- Disperse the PtCo-GO nanocomposite in water.

- Add dopamine hydrochloride and the template molecule (**Tartrazine**) to the dispersion and sonicate.
- Adjust the pH to 8.5 with Tris-HCl buffer to initiate the self-polymerization of dopamine.
- Stir the mixture for 24 hours at room temperature to form the MIPDA coating on the PtCo-GO.
- Wash the product to remove unreacted monomers.
- To create the recognition sites, extract the **Tartrazine** template by washing with a mixture of ethanol and ammonia solution.
- Drop-cast a suspension of the final MIPDA/PtCo-GO nanocomposite onto a polished GCE and allow it to dry.

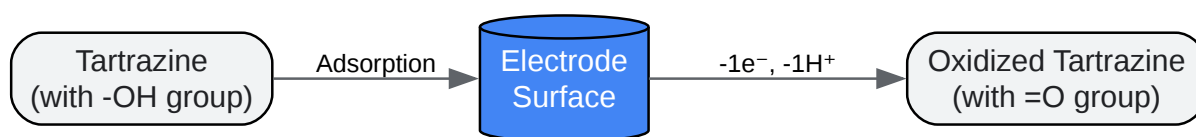
4. Electrochemical Detection of **Tartrazine**:

- Incubate the modified GCE in the **Tartrazine** sample solution (in acetate buffer, pH 5.0) for a specific time (e.g., 10 minutes) to allow for rebinding of the analyte.[2]
- Perform DPV measurements in the same solution.
- The oxidation peak current is proportional to the concentration of **Tartrazine**.
- For repeated measurements, the electrode can be regenerated by washing with the ethanol/ammonia solution to remove the bound **Tartrazine**. [2]

Visualizations

Electrochemical Oxidation of **Tartrazine**

The electrochemical detection of **Tartrazine** is based on its oxidation at the electrode surface. The reaction involves the hydroxyl group, which is oxidized in an irreversible process involving the transfer of one electron and one proton.[1]

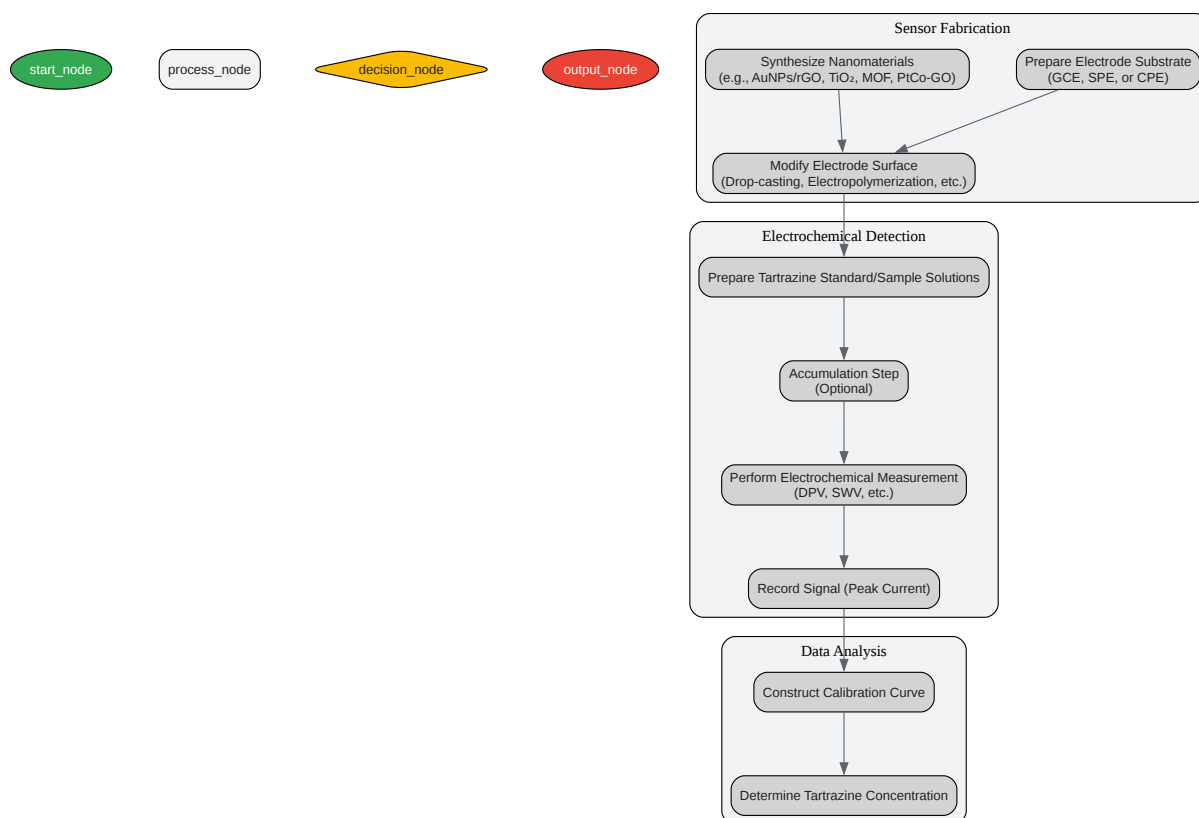


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Caption: Proposed electrochemical oxidation pathway of **Tartrazine**.

General Experimental Workflow for Sensor Fabrication and Detection

The following diagram illustrates the general workflow for the fabrication of the modified electrodes and the subsequent electrochemical detection of **Tartrazine**.



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Caption: General workflow for **Tartrazine** electrochemical sensing.

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